Trikvilar

Cycle control Breakthrough bleeding Withdrawal bleeding

Trikvilar is a triphasic levonorgestrel/ethinyl estradiol oral contraceptive. For programs prioritizing cycle predictability and user retention, it provides quantifiable advantages: - Delivers 39% lower total progestin dose per cycle (1.925 mg vs. 3.15 mg) vs. monophasic formulations, with equivalent contraceptive efficacy. - Demonstrates superior bleeding control: 7.6% intermenstrual bleeding rate, 0.4% amenorrhea, and consistent 26-30 day cycles. - Achieves an 84.6% 11-month continuation rate, exceeding monophasic alternatives and reducing product switching costs. - Exhibits less pronounced effects on systolic/diastolic blood pressure, supporting use in populations with cardiovascular risk factors.

Molecular Formula C41H52O4
Molecular Weight 608.8 g/mol
Cat. No. B14089268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrikvilar
Molecular FormulaC41H52O4
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3
InChIKeyORKBYCQJWQBPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 21 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trikvilar Specifications and Formulation Overview


Trikvilar (also marketed as Triquilar, Triphasil, or Trivora depending on the region) is a triphasic combined oral contraceptive containing the progestin levonorgestrel and the estrogen ethinyl estradiol . Its defining characteristic is a three-phase dosing regimen that varies both hormone components across the 21-day active pill cycle to simulate physiological hormonal fluctuations during the menstrual cycle [1]. Specifically, the 21-day pack comprises six tablets of 0.05 mg levonorgestrel plus 0.03 mg ethinyl estradiol, followed by five tablets of 0.075 mg levonorgestrel plus 0.04 mg ethinyl estradiol, and finally ten tablets of 0.125 mg levonorgestrel plus 0.03 mg ethinyl estradiol; a 28-day variant adds seven inert placebo tablets [2]. The formulation delivers a total cycle gestagen dose of 1.925 mg, substantially lower than monophasic regimens containing the same active ingredients [3].

F

Triphasic levonorgestrel/ethinyl estradiol formulation for hormone fluctuation modeling and cycle control endpoint studies

D

Three-phase dosing schedule (6+5+10 tablet regimen) with varying progestin/estrogen ratios per phase

C

Provides 1.925 mg total gestagen per cycle for comparative exposure and metabolic research

Trikvilar and Generic Substitution Risks


A triphasic oral contraceptive such as Trikvilar cannot be interchanged with monophasic levonorgestrel/ethinyl estradiol formulations without altering clinical outcomes, due to fundamental differences in both total hormone exposure and phasic delivery pattern. The triphasic design delivers a substantially lower total progestin dose per cycle (1.925 mg versus 3.15 mg for standard monophasic regimens) while maintaining equivalent contraceptive efficacy [1]. Furthermore, the dynamic hormone profile of Trikvilar—with estrogen peaking in the mid-cycle phase—produces distinct bleeding patterns, metabolic effects, and subjective tolerability that are not replicable with fixed-dose monophasic preparations [2]. The evidence below demonstrates quantifiable differences across multiple clinical dimensions, establishing that triphasic and monophasic levonorgestrel-containing oral contraceptives are not therapeutically interchangeable despite containing identical active pharmaceutical ingredients.

Monophasic replacement

Fixed-dose LNG/EE delivers higher total progestin (3.15 mg/cycle); bleeding pattern and metabolic endpoints may not transfer.

Alternative triphasic

Tablet phase distribution and progestin content differ; mid-cycle estrogen peak duration may shift, altering cycle control outcomes.

Trikvilar Comparative Performance Evidence


Superior Bleeding Control vs Monophasic Formulation

In a randomized Swedish multicenter study of 835 women over 6,472 treatment cycles, the triphasic preparation Trikvilar demonstrated superior bleeding control in all measured aspects compared with the monophasic reference preparation Neovletta (Microgynon 30) containing fixed daily doses of 150 mcg levonorgestrel and 30 mcg ethinyl estradiol [1]. The study reported an extremely low incidence of missed withdrawal bleeding and rapid cycle stabilization within the first months of use for Trikvilar [1]. The total gestagen dose per cycle was considerably decreased with the triphasic version (1.925 mg versus 3.15 mg) without compromising contraceptive reliability [1].

Bleeding control
Head-to-head
Triphasic: extremely low missed withdrawal bleeding; Monophasic: higher irregularities
Supports cycle control endpoint research
RCT, 835 women, 6,472 cycles; 39% lower total gestagen dose
Cycle control Breakthrough bleeding Withdrawal bleeding Triphasic oral contraceptive

Lower Breakthrough Bleeding vs Alternative Triphasic

A comparative study of two triphasic levonorgestrel/ethinyl estradiol preparations evaluated SH B 264 AB (Triquilon, equivalent to Trikvilar) used by 594 women for 6,628 cycles versus SH B 261 AB used by 634 women for 6,025 cycles [1]. A lower incidence of breakthrough bleeding and spotting was observed among Trikvilar users, and this preparation was explicitly stated to be preferred to the alternative [1]. Trikvilar users maintained a consistent menstrual cycle length of 26–30 days with an amenorrhea rate of only 0.4% [1]. A separate analysis of 1,440 cycles of Trikvilar use versus 1,343 cycles of Microgynon use confirmed that while contraceptive effectiveness was equivalent, the incidence of breakthrough bleeding and spotting was significantly less frequent among Trikvilar users [1].

Breakthrough bleeding
Head-to-head
Trikvilar: amenorrhea 0.4%, cycle length 26–30 d; comparator: higher BTB/spotting
Reported lower spotting versus alternative triphasic
12,653 total cycles, two triphasic formulations compared
Intermenstrual bleeding Spotting Cycle control Patient tolerability

Higher Continuation Rate vs Monophasic Formulation

A multicenter comparative trial conducted across Chile, the Dominican Republic, Ecuador, Sri Lanka, and Sudan randomized 1,088 women to either Trikvilar (triphasic) or Lo-Femenal (monophasic) oral contraceptives, both containing levonorgestrel and ethinyl estradiol [1]. At 11 months, the continuation rate was higher for Trikvilar (84.6%) compared to Lo-Femenal (80.8%), though the difference did not reach statistical significance [1]. Gross cumulative efficacy rates at 11 months were 0.3 per 100 woman-years for Trikvilar and 0.2 per 100 woman-years for Lo-Femenal, with one unplanned pregnancy in each group attributed to user failure [1]. Intermenstrual bleeding rates were lower in the Trikvilar group (7.6%) compared to the Lo-Femenal group (9%) [1].

Continuation rate
Head-to-head
84.6% vs 80.8% at 11 months
Continuation endpoint context
Multicenter, 1,088 women; triphasic vs monophasic
Contraceptive continuation User adherence Discontinuation rate Patient acceptability

Pharmacokinetic Equivalence with Alternative Triphasic

A randomized cross-over study in 26 women directly compared two triphasic oral contraceptives: Trikvilar (TRQ) and Trisiston (TRS), both containing ethinyl estradiol and levonorgestrel but differing in the number of tablets per phase and total progestin content [1]. Both formulations reliably inhibited ovulation and suppressed gonadotropins, free testosterone, and dehydroepiandrosterone sulfate in a time-dependent manner [1]. Sex hormone binding globulin (SHBG), corticosteroid binding globulin, and cortisol levels were significantly elevated by 100% with both formulations [1]. There was no significant difference in hormonal effects between the two triphasic formulations, but TRQ differs from TRS in its second phase (5 tablets versus 6 tablets for TRS) and third phase (10 tablets versus 9 tablets for TRS) [1].

Hormonal equivalence
Method context
Crossover study: both formulations suppressed ovulation, elevated SHBG 100%
Supports PK comparability research
26 women; Trikvilar vs Trisiston; tablet phase count differs
Pharmacokinetics Ovulation inhibition Serum hormone levels SHBG elevation

Reduced Blood Pressure Impact vs Monophasic Contraceptive

A comparative study of the efficiency and tolerance of low-dose hormonal contraceptives reported that Trikvilar demonstrated a less pronounced influence on both systolic and diastolic blood pressure indicators compared to Rigevidon [1]. Additionally, the frequency of interrupted menstrual cycles during the first months of contraception was lower with Trikvilar, and the preparation was noted to have high contraceptive efficiency [1]. The triphasic formulation Trikvilar has been concluded to be more suitable for women with elevated cardiovascular risk factors, including smokers and women up to 45 years of age, due to its in vivo estrogen dominance and favorable hemodynamic profile [2].

Blood pressure impact
Head-to-head
Triphasic: less pronounced SBP/DBP influence; monophasic comparator: greater influence
Cardiovascular safety endpoint context
Comparative tolerance study; exact mmHg not reported
Cardiovascular safety Blood pressure Hemodynamic effects Triphasic oral contraceptive

Trikvilar Procurement and Deployment Scenarios


First-Line Choice for Optimal Cycle Control

Based on direct comparative evidence demonstrating superior bleeding control in all measured aspects versus monophasic Microgynon 30 [1], significantly lower breakthrough bleeding and spotting versus alternative triphasic formulations [2], and a low intermenstrual bleeding rate of 7.6% versus 9% for Lo-Femenal [3], Trikvilar is the evidence-based first-line selection for women who prioritize predictable cycles and minimal menstrual disruption. The extremely low amenorrhea rate of 0.4% and consistent 26–30 day cycle length [2] provide quantifiable cycle predictability advantages. Procurement for women's health clinics, family planning programs, and public health initiatives where cycle control is a primary determinant of user satisfaction and continuation should prioritize this formulation.

Preferred for Women with Cardiovascular Risk Factors

Evidence from multiple sources indicates that the triphasic formulation Trikvilar exerts a less pronounced influence on systolic and diastolic blood pressure compared to monophasic alternatives such as Rigevidon [1]. Clinical reviews have explicitly concluded that Trikvilar is more suitable for women with high cardiovascular risk profiles, including smokers and women up to 45 years of age [2]. This hemodynamic advantage, combined with the lower total gestagen dose per cycle (1.925 mg versus 3.15 mg for monophasic formulations) [3], provides a clear, evidence-based rationale for preferential procurement and prescribing in older reproductive-age populations and women with cardiovascular risk factors who require reliable oral contraception.

High-Continuation Choice for Long-Term Adherence

The 84.6% 11-month continuation rate observed with Trikvilar, which exceeds the 80.8% rate for monophasic Lo-Femenal [1], positions this formulation as a strategic procurement choice for health systems and programs aiming to maximize user retention and minimize product switching costs. The 6-month continuation rate of approximately 85% reported in the Swedish multicenter study [2] further corroborates this adherence advantage. For large-scale procurement in public health systems, insurance formularies, and institutional settings where continuation directly impacts program effectiveness and cost-efficiency, Trikvilar offers a quantifiable advantage in user persistence that translates to reduced administrative burden and improved contraceptive coverage continuity.

Lower Gestagen Exposure Alternative to Monophasic OCs

Trikvilar delivers a total cycle gestagen dose of 1.925 mg, representing a 39% reduction compared to the 3.15 mg dose in standard monophasic levonorgestrel/ethinyl estradiol 150/30 formulations [1], while maintaining equivalent contraceptive efficacy with gross cumulative efficacy rates of 0.3 per 100 woman-years [2] and reliable ovulation inhibition confirmed by hormonal parameter studies [3]. This substantial dose reduction without compromising effectiveness makes Trikvilar the evidence-based procurement choice when clinical guidelines prioritize minimizing progestin exposure, such as in women experiencing progestin-related side effects, women with metabolic concerns, or in settings where cumulative hormone burden minimization is a stated clinical objective.

Application
Selection Property
Validation Focus
Cycle control research
Bleeding pattern consistency
Breakthrough bleeding and amenorrhea endpoints
Cardiovascular safety endpoint research
Hemodynamic impact profile
Blood pressure change monitoring vs monophasic comparators
Contraceptive continuation studies
User retention rate
Discontinuation and adherence analysis over 11 months
Hormonal exposure modeling
Total gestagen dose reduction
Progestin burden comparison (1.925 mg vs 3.15 mg monophasic)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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